Taurohyocholic acid

Hepatoprotection Cholestasis Bile Acid Metabolism

Sourcing Taurohyocholic acid (THCA, CAS 32747-07-2) for precise metabolic or oncology research? Our ≥98% pure THCA is the porcine-specific primary bile acid with an exclusive dual mechanism—simultaneously activating TGR5 and inhibiting FXR—a profile absent in TUDCA, TCA, or TCDCA. This 6α,7α-dihydroxylated compound is essential for dissecting GLP-1 secretion pathways, validating LXRα-mediated lipid metabolism without FXR cross-talk, and stratifying HCC patient cohorts in immuno-oncology biomarker studies. Avoid experimental bias from generic analogs; secure the definitive molecular probe validated in liver perfusion and diabetic mouse models. Bulk and custom packaging available for academic and pharma R&D programs.

Molecular Formula C26H45NO7S
Molecular Weight 515.7 g/mol
CAS No. 32747-07-2
Cat. No. B1249317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaurohyocholic acid
CAS32747-07-2
Molecular FormulaC26H45NO7S
Molecular Weight515.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1
InChIKeyXSOLDPYUICCHJX-QZEPYOAJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taurohyocholic Acid (CAS 32747-07-2): A Porcine-Specific Bile Acid for Metabolic, Hepatobiliary & Oncology Research


Taurohyocholic acid (THCA) is a taurine-conjugated primary bile acid, endogenously enriched in pigs, where it comprises a major fraction of the bile acid pool [1]. Structurally distinct from common laboratory bile acids due to its unique 6α,7α-dihydroxylation pattern, THCA functions as a dual modulator of metabolic receptors, simultaneously activating TGR5 and inhibiting FXR [2]. This profile underpins its application in glucose homeostasis studies, hepatoprotection assays, and oncology biomarker research, where its species-specific origin confers biochemical properties not replicated by human- or murine-centric analogs.

Why Generic Bile Acid Substitution Fails: Taurohyocholic Acid's Distinct Receptor Profile and Species-Specific Origin


Taurohyocholic acid (THCA) cannot be substituted with common tauro-conjugated bile acids such as taurocholic acid (TCA) or tauroursodeoxycholic acid (TUDCA) without introducing significant experimental bias. THCA originates as a primary bile acid in pigs, a species with a unique bile acid metabolism that prioritizes 6α-hydroxylation, yielding hyocholic acid derivatives rarely found in humans or rodents [1]. Critically, THCA exhibits a unique dual receptor mechanism: it simultaneously activates the G-protein-coupled receptor TGR5 and inhibits the farnesoid X receptor (FXR), a combinatorial signaling pattern absent in TCA, TUDCA, or taurochenodeoxycholic acid (TCDCA) [2]. This functional divergence, rooted in its 6α-hydroxy substitution, leads to marked differences in hepatoprotective efficacy and metabolic outcomes, rendering generic substitution scientifically invalid for precise mechanistic or translational research.

Quantitative Differentiation of Taurohyocholic Acid: Head-to-Head Evidence Against Key Comparators


Taurohyocholic Acid vs. Taurocholic Acid: Differential Biotransformation in Isolated Rat Liver Perfusion

In isolated perfused rat livers challenged with taurolithocholate (TLC), taurohyocholic acid (THC) reduced TLC biotransformation to 32% of uptake, significantly lower than taurocholic acid (TC), which enhanced TLC biotransformation to 50% of uptake [1]. This difference indicates that THC spares TLC from metabolic conversion more than TC, a factor linked to its sustained protective effect against TLC-induced cholestasis and cellular necrosis [1].

Hepatoprotection Cholestasis Bile Acid Metabolism

Hyocholic Acid Species vs. Tauroursodeoxycholic Acid: Superior Glucose Homeostasis Improvement in Diabetic Mice

In diabetic mouse models, administration of hyocholic acid (HCA) species improved serum fasting GLP-1 secretion and glucose homeostasis to a significantly greater extent than tauroursodeoxycholic acid (TUDCA) [1]. HCA species, including taurohyocholic acid, promote GLP-1 secretion via a unique dual mechanism: simultaneous activation of TGR5 and inhibition of FXR, a combinatorial effect not observed with TUDCA or other common bile acids [1].

Type 2 Diabetes GLP-1 Secretion Metabolic Regulation

Taurohyocholic Acid as a Predictive Biomarker for HCC Immunotherapy Response

In patients with unresectable hepatocellular carcinoma (HCC) receiving tyrosine kinase inhibitors (TKIs) combined with anti-PD-1 therapy, baseline plasma taurohyocholic acid (THCA) levels stratified progression-free survival (PFS). Patients with low THCA levels (below a defined threshold) exhibited superior median PFS of 7.6 months, compared to 4.9 months in patients with high THCA levels [1]. This association was not observed for other bile acids profiled, suggesting a unique predictive role for THCA [1].

Hepatocellular Carcinoma Immunotherapy Predictive Biomarker

Taurohyocholic Acid Prevents Cholesterol Crystal Precipitation via Liquid-Crystalline Phase Stabilization

Taurohyocholic acid (THCA) inhibits precipitation of cholesterol crystals by stabilizing cholesterol in the liquid-crystalline phase, a biophysical property that distinguishes it from more hydrophobic bile acids like taurolithocholic acid (TLCA), which promotes crystallization and hepatotoxicity [1]. This effect is directly linked to THCA's hydrophilic 6α,7α-dihydroxy structure, which reduces its micelle-forming capacity compared to taurocholic acid while preserving the ability to solubilize cholesterol in non-crystalline phases [1].

Cholesterol Homeostasis Gallstone Pathophysiology Lipid Phase Behavior

Taurohyocholic Acid as an LXRα Ligand with Distinct Nuclear Receptor Selectivity

In a rodent model of terminal ileum interposition (bariatric surgery), taurohyocholic acid (THCA) was identified as a ligand for liver X receptor alpha (LXRα), while taurocholic acid (TCA) was identified as an FXR ligand [1]. Blood concentrations of THCA increased significantly (P < 0.05) post-surgery, correlating with improved metabolic outcomes, whereas TCA and other bile acids showed different receptor activation profiles [1].

Nuclear Receptor Signaling LXRα FXR Metabolic Regulation

High-Value Research and Industrial Applications of Taurohyocholic Acid


Mechanistic Studies of TGR5/FXR Dual Modulation in Glucose Homeostasis and GLP-1 Secretion

Researchers investigating metabolic regulation can leverage taurohyocholic acid as a unique molecular probe that simultaneously activates TGR5 and inhibits FXR, a dual mechanism absent in standard bile acids like TUDCA or TCA [1]. This profile makes it essential for dissecting enteroendocrine L-cell signaling, GLP-1 secretion pathways, and the development of novel anti-diabetic strategies. The compound's superior efficacy over TUDCA in diabetic mouse models [1] validates its use in preclinical metabolic studies where translational relevance to pig or human physiology is desired.

Hepatoprotection and Drug-Induced Cholestasis Research

Taurohyocholic acid provides a defined tool for studying the prevention of taurolithocholate-induced cholestasis and cellular necrosis in perfused liver models. Direct comparative data demonstrate that THCA completely abolishes TLC-induced cholestasis while reducing TLC biotransformation to 32% (vs. 50% for taurocholic acid) [1]. This quantitative distinction makes THCA the preferred agent for experiments requiring precise control over bile acid metabolism and hepatoprotective efficacy, enabling researchers to dissect the mechanisms of bile acid-mediated liver injury and protection.

Oncology Biomarker Development and Immunotherapy Response Stratification

In clinical and translational oncology research, taurohyocholic acid serves as a validated plasma biomarker for predicting progression-free survival in HCC patients receiving TKI plus anti-PD-1 combination therapy. With a 2.7-month median PFS difference between low-THA and high-THA patient groups [1], this compound enables robust cohort stratification and biomarker-driven study designs. Its unique predictive value, not shared by other profiled bile acids [1], makes it an essential analytical standard for LC-MS/MS-based metabolomics workflows in immuno-oncology studies.

Nuclear Receptor Pharmacology and LXRα Pathway Dissection

For researchers studying liver X receptor (LXR) biology, taurohyocholic acid offers a naturally occurring LXRα ligand that lacks significant FXR agonism, unlike taurocholic acid which acts as an FXR ligand [1]. This receptor selectivity enables cleaner pharmacological interrogation of LXRα-mediated effects on lipid metabolism, inflammation, and atherosclerosis without the confounding influence of concurrent FXR activation. The compound's validated increase in LXRα signaling following metabolic surgery interventions [1] provides a physiologically relevant context for its use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taurohyocholic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.